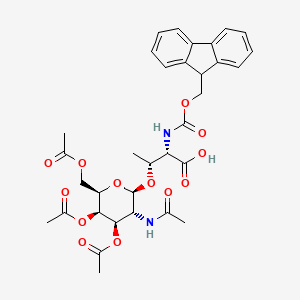
Fmoc-Thr(GalNAc(Ac)3-b-D)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Thr(GalNAc(Ac)3-b-D)-OH: is a synthetic compound used in various scientific research fields. It is a derivative of threonine, a naturally occurring amino acid, and is modified with a galactosamine moiety that is acetylated. The Fmoc group is a common protecting group used in peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Thr(GalNAc(Ac)3-b-D)-OH typically involves multiple steps:
Protection of Threonine: The hydroxyl and amino groups of threonine are protected using suitable protecting groups.
Glycosylation: The protected threonine is glycosylated with a galactosamine derivative.
Acetylation: The glycosylated product is acetylated to introduce acetyl groups.
Fmoc Protection:
Industrial Production Methods
Industrial production methods for such compounds often involve automated peptide synthesizers and large-scale chemical reactors to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can be used to modify the acetyl groups.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further modifications.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Piperidine is commonly used to remove the Fmoc group.
Major Products
Oxidation: Oxidized derivatives with modified hydroxyl groups.
Reduction: Reduced derivatives with modified acetyl groups.
Substitution: Deprotected threonine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of glycopeptides.
Chemical Biology: Studied for its role in protein-carbohydrate interactions.
Biology
Glycosylation Studies: Used to study the effects of glycosylation on protein function.
Cell Signaling: Investigated for its role in cell signaling pathways.
Medicine
Drug Development: Potential use in the development of glycopeptide-based therapeutics.
Diagnostics: Used in the development of diagnostic tools for detecting glycosylation patterns.
Industry
Biotechnology: Used in the production of glycosylated proteins for therapeutic use.
Pharmaceuticals: Employed in the synthesis of complex drug molecules.
Mecanismo De Acción
The mechanism of action of Fmoc-Thr(GalNAc(Ac)3-b-D)-OH involves its interaction with specific molecular targets, such as enzymes and receptors involved in glycosylation and cell signaling pathways. The acetylated galactosamine moiety can mimic natural glycosylation patterns, influencing protein function and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Thr(GalNAc)-OH: Lacks the acetyl groups, making it less hydrophobic.
Fmoc-Ser(GalNAc(Ac)3-b-D)-OH: Similar structure but with serine instead of threonine.
Fmoc-Thr(GlcNAc(Ac)3-b-D)-OH: Contains a glucosamine moiety instead of galactosamine.
Uniqueness
Hydrophobicity: The acetyl groups increase the hydrophobicity of the compound.
Glycosylation: The specific glycosylation pattern can influence its biological activity and interactions.
Propiedades
Fórmula molecular |
C33H38N2O13 |
|---|---|
Peso molecular |
670.7 g/mol |
Nombre IUPAC |
(2S,3R)-3-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C33H38N2O13/c1-16(27(31(40)41)35-33(42)44-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)45-32-28(34-17(2)36)30(47-20(5)39)29(46-19(4)38)26(48-32)15-43-18(3)37/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,36)(H,35,42)(H,40,41)/t16-,26-,27+,28-,29+,30-,32-/m1/s1 |
Clave InChI |
OXLCJWGAUPPZQJ-ZJFLVNNCSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
SMILES canónico |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



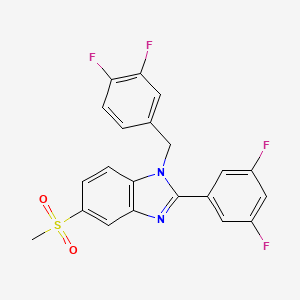
![N-[(3-bromophenyl)-dimethoxyphosphorylmethyl]-4-(4,5-diphenyl-1H-imidazol-2-yl)aniline](/img/structure/B15138699.png)

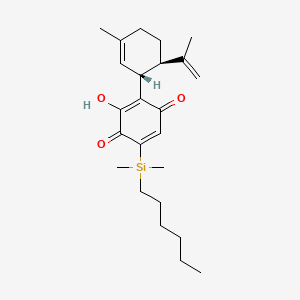
![2,3-Dihexadecoxypropoxy-[3-(trimethylazaniumyl)propyl]phosphinate](/img/structure/B15138718.png)
![potassium;4-[(2E)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(4-sulfonatobutyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]butane-1-sulfonate](/img/structure/B15138730.png)
![1-[6-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylamino]-6-oxohexyl]-3,3-dimethyl-2-[(E,3Z)-3-[3-methyl-5-sulfo-3-(4-sulfobutyl)-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]indol-1-ium-5-sulfonate](/img/structure/B15138735.png)

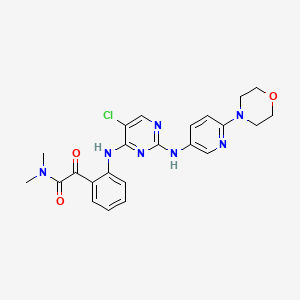
![5-[2-[3-(diaminomethylidenecarbamoyl)-5-(trifluoromethyl)phenyl]ethynyl]-N-pyridin-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B15138749.png)
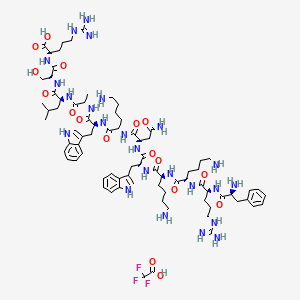
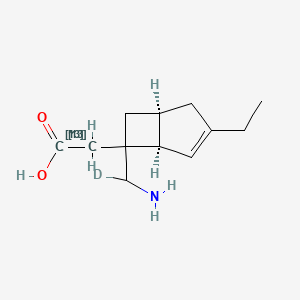
![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B15138770.png)
